molecular formula C14H11BrN2S2 B2854147 N-(3-bromophenyl)-4-(methylthio)benzo[d]thiazol-2-amine CAS No. 890961-65-6

N-(3-bromophenyl)-4-(methylthio)benzo[d]thiazol-2-amine

Cat. No.: B2854147
CAS No.: 890961-65-6
M. Wt: 351.28
InChI Key: JJBGXCGJTWWCHU-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-4-(methylthio)benzo[d]thiazol-2-amine is a useful research compound. Its molecular formula is C14H11BrN2S2 and its molecular weight is 351.28. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of N-(3-bromophenyl)-4-(methylthio)benzo[d]thiazol-2-amine is the CviR receptor based on quorum sensing (QS) signals in Chromobacterium violaceum . The compound has shown potential to inhibit this receptor, which plays a crucial role in bacterial communication and biofilm formation .

Mode of Action

The compound interacts with its target by inhibiting the QS-mediated signals in a dose-dependent manner . This interaction disrupts the normal functioning of the CviR receptor, leading to a decrease in violacein production, a pigment produced by Chromobacterium violaceum .

Biochemical Pathways

The compound affects the quorum sensing pathway, a form of bacterial communication that regulates gene expression in response to cell density . By inhibiting the CviR receptor, the compound disrupts this pathway, leading to downstream effects such as reduced violacein production and biofilm clearance .

Pharmacokinetics

Its ability to inhibit the cvir receptor suggests that it can be absorbed and distributed to the site of action .

Result of Action

The compound’s action results in the inhibition of violacein production and biofilm clearance . These effects could potentially make it useful in combating bacterial infections, particularly those involving biofilm formation .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, the solvent polarity might affect the compound’s activity . .

Properties

IUPAC Name

N-(3-bromophenyl)-4-methylsulfanyl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2S2/c1-18-11-6-3-7-12-13(11)17-14(19-12)16-10-5-2-4-9(15)8-10/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJBGXCGJTWWCHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=C1N=C(S2)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.